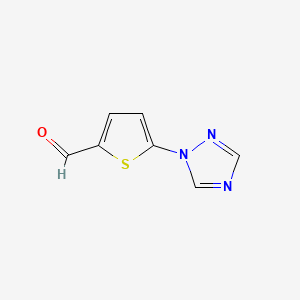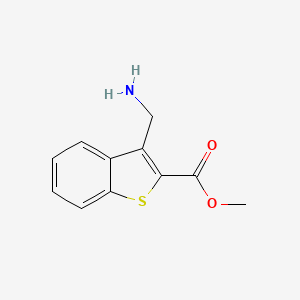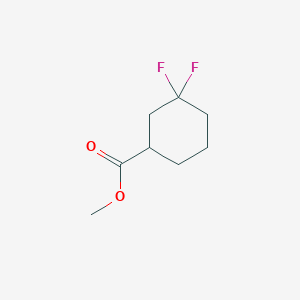
Methyl 3,3-difluorocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3-difluorocyclohexane-1-carboxylate: is an organic compound with the molecular formula C8H12F2O2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms at the 3rd position, and a carboxylate group is attached to the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3-difluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method includes the reaction of cyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclohexanone is then subjected to esterification with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,3-difluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 3,3-difluorocyclohexanone or 3,3-difluorocyclohexane-1-carboxylic acid.
Reduction: Formation of 3,3-difluorocyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3,3-difluorocyclohexane-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of cyclohexane derivatives. It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of Methyl 3,3-difluorocyclohexane-1-carboxylate involves its interaction with molecular targets through its fluorine atoms and ester group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-fluorocyclohexane-1-carboxylate
- Methyl 3,3-dichlorocyclohexane-1-carboxylate
- Ethyl 3,3-difluorocyclohexane-1-carboxylate
Comparison: Methyl 3,3-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms at the 3rd position, which significantly alters its chemical and biological properties compared to similar compounds. The introduction of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 3,3-difluorocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-12-7(11)6-3-2-4-8(9,10)5-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIDRQFVYZHZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069455.png)
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B13069465.png)
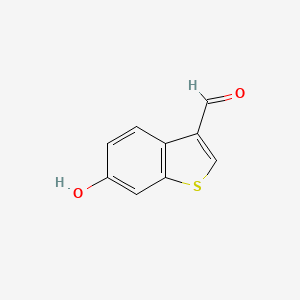
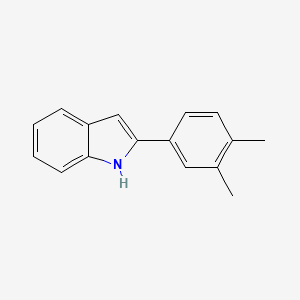
![2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13069476.png)
![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)

![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
